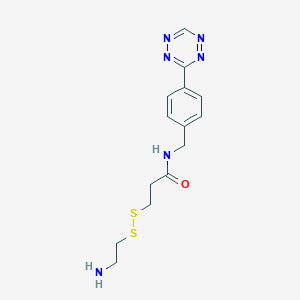
Tetrazine-Ph-SS-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazine-Ph-SS-amine is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains a Tetrazine group capable of engaging in an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This compound is significant in the field of bioorthogonal chemistry due to its ability to facilitate rapid and selective reactions under mild conditions.
准备方法
Tetrazine-Ph-SS-amine can be synthesized through various synthetic routes. One common method involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of this compound with high yields and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure consistent quality and cost-effectiveness.
化学反应分析
Tetrazine-Ph-SS-amine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction involves the Tetrazine group reacting with TCO-containing molecules to form stable ligation products.
Cleavage Reactions: As a cleavable ADC linker, this compound can be cleaved under specific conditions to release the conjugated drug.
Common reagents used in these reactions include TCO-containing molecules and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The major products formed from these reactions are stable ligation products and cleaved drug molecules.
科学研究应用
Tetrazine-Ph-SS-amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Tetrazine-Ph-SS-amine involves its ability to undergo an inverse electron demand Diels-Alder reaction with TCO-containing molecules . This reaction is highly selective and rapid, allowing for the efficient formation of stable ligation products. The cleavable nature of this compound also enables the release of conjugated drugs under specific conditions, making it a valuable tool in targeted drug delivery systems .
相似化合物的比较
Tetrazine-Ph-SS-amine is unique due to its cleavable nature and its ability to undergo rapid and selective iEDDA reactions. Similar compounds include other tetrazine-based ADC linkers and click chemistry reagents, such as:
Tetrazine-PEG4-NHS Ester: Another tetrazine-based linker used in bioconjugation.
Tetrazine-PEG3-Biotin: A tetrazine-based reagent used for biotinylation.
These compounds share similar reactivity with TCO-containing molecules but differ in their specific applications and functional groups.
This compound stands out due to its cleavable nature, making it particularly useful in the synthesis of antibody-drug conjugates and bioorthogonal prodrugs.
生物活性
Tetrazine-Ph-SS-amine is a compound that has garnered attention in the field of bioorthogonal chemistry due to its unique properties and applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications in drug delivery, and potential therapeutic uses.
Overview of Tetrazine Chemistry
Tetrazines are a class of compounds known for their ability to participate in bioorthogonal reactions, particularly the inverse electron-demand Diels–Alder (IEDDA) reaction. This reaction allows for selective labeling and modification of biomolecules without interfering with biological processes. Tetrazine derivatives, such as this compound, exhibit notable stability and reactivity under physiological conditions, making them suitable for various applications in medicinal chemistry and bioconjugation.
This compound operates through a mechanism that involves the rapid cycloaddition with strained alkenes, such as trans-cyclooctene (TCO). The reaction kinetics are influenced by several factors, including solvent polarity and the electronic properties of substituents on the tetrazine ring. The second-order rate constant for the reaction between Tetrazine and TCO has been reported to be significantly high, facilitating quick conjugation under biological conditions .
Reaction Kinetics
The reaction kinetics of this compound have been characterized in various studies. For instance, a typical second-order rate constant observed for tetrazine reactions is around 0.625 M−1s−1 in phosphate-buffered saline (PBS), indicating efficient reactivity . Additionally, modifications to the tetrazine structure can enhance its reactivity; for example, electron-donating groups can stabilize the compound while still allowing for rapid reactions with alkenes .
Drug Delivery Systems
This compound has been explored as a component in prodrug systems where it serves as a trigger for drug release. In one study, tetrazine-triggered bioorthogonal cleavage was utilized to activate prodrugs selectively within biological systems. This approach demonstrated a significant reduction in cytotoxicity prior to activation, achieving up to 750-fold lower toxicity compared to the parent drug .
Table 1: Summary of Key Findings on Tetrazine-Based Prodrugs
Protein Labeling
Another significant application of this compound is in site-specific protein labeling. By conjugating tetrazines with proteins using IEDDA reactions, researchers can achieve precise modifications that are useful for imaging and tracking biological processes. The stability of tetrazines under physiological conditions allows for effective labeling without disrupting cellular functions .
Case Studies
- Cancer Targeting : A study demonstrated the use of a tetrazine-based system to label Her2/ErbB2-binding proteins for cancer imaging purposes. The conjugation efficiency and specificity were significantly enhanced through optimized reaction conditions .
- Cellular Imaging : In another investigation, tetrazines were used to label bacterial proteins in fixed Escherichia coli cells. This work showcased the versatility of tetrazine ligation for studying cellular dynamics and protein interactions .
属性
分子式 |
C14H18N6OS2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
3-(2-aminoethyldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H18N6OS2/c15-6-8-23-22-7-5-13(21)16-9-11-1-3-12(4-2-11)14-19-17-10-18-20-14/h1-4,10H,5-9,15H2,(H,16,21) |
InChI 键 |
UPBUUYKUOLRBNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)CCSSCCN)C2=NN=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















